![molecular formula C23H26N2O5S2 B4755264 4-isobutyl-N-(4-{[(4-methoxyphenyl)amino]sulfonyl}phenyl)benzenesulfonamide](/img/structure/B4755264.png)
4-isobutyl-N-(4-{[(4-methoxyphenyl)amino]sulfonyl}phenyl)benzenesulfonamide
Overview
Description
4-isobutyl-N-(4-{[(4-methoxyphenyl)amino]sulfonyl}phenyl)benzenesulfonamide, also known as Sunitinib, is a small molecule tyrosine kinase inhibitor that has been extensively studied for its potential use in cancer therapy. This compound was first synthesized in 1998 and has since been studied for its ability to inhibit the growth of various types of cancer cells.
Mechanism of Action
4-isobutyl-N-(4-{[(4-methoxyphenyl)amino]sulfonyl}phenyl)benzenesulfonamide inhibits the activity of several tyrosine kinases, including VEGFR, PDGFR, and c-KIT. These kinases play a crucial role in angiogenesis and tumor growth. Inhibition of these kinases leads to decreased angiogenesis and tumor growth. 4-isobutyl-N-(4-{[(4-methoxyphenyl)amino]sulfonyl}phenyl)benzenesulfonamide has also been shown to induce apoptosis in cancer cells.
Biochemical and Physiological Effects:
4-isobutyl-N-(4-{[(4-methoxyphenyl)amino]sulfonyl}phenyl)benzenesulfonamide has been shown to have several biochemical and physiological effects. It inhibits the activity of several tyrosine kinases, leading to decreased angiogenesis and tumor growth. 4-isobutyl-N-(4-{[(4-methoxyphenyl)amino]sulfonyl}phenyl)benzenesulfonamide has also been shown to induce apoptosis in cancer cells. In addition, 4-isobutyl-N-(4-{[(4-methoxyphenyl)amino]sulfonyl}phenyl)benzenesulfonamide has been shown to have anti-inflammatory effects.
Advantages and Limitations for Lab Experiments
4-isobutyl-N-(4-{[(4-methoxyphenyl)amino]sulfonyl}phenyl)benzenesulfonamide has several advantages for lab experiments. It is a small molecule that can easily penetrate cell membranes, making it useful for in vitro studies. 4-isobutyl-N-(4-{[(4-methoxyphenyl)amino]sulfonyl}phenyl)benzenesulfonamide is also relatively stable and has a long half-life, making it useful for in vivo studies. However, 4-isobutyl-N-(4-{[(4-methoxyphenyl)amino]sulfonyl}phenyl)benzenesulfonamide has some limitations for lab experiments. It is a potent inhibitor of several tyrosine kinases, which can lead to off-target effects. In addition, 4-isobutyl-N-(4-{[(4-methoxyphenyl)amino]sulfonyl}phenyl)benzenesulfonamide has been shown to have some toxicity in animal studies.
Future Directions
There are several future directions for the study of 4-isobutyl-N-(4-{[(4-methoxyphenyl)amino]sulfonyl}phenyl)benzenesulfonamide. One area of research is the development of new analogs of 4-isobutyl-N-(4-{[(4-methoxyphenyl)amino]sulfonyl}phenyl)benzenesulfonamide that may have improved efficacy and fewer side effects. Another area of research is the study of 4-isobutyl-N-(4-{[(4-methoxyphenyl)amino]sulfonyl}phenyl)benzenesulfonamide in combination with other cancer therapies, such as chemotherapy and radiation therapy. Finally, there is a need for further studies to understand the mechanism of action of 4-isobutyl-N-(4-{[(4-methoxyphenyl)amino]sulfonyl}phenyl)benzenesulfonamide and its effects on various signaling pathways.
Scientific Research Applications
4-isobutyl-N-(4-{[(4-methoxyphenyl)amino]sulfonyl}phenyl)benzenesulfonamide has been extensively studied for its potential use in cancer therapy. It has been shown to inhibit the growth of various types of cancer cells, including renal cell carcinoma, gastrointestinal stromal tumors, and pancreatic neuroendocrine tumors. 4-isobutyl-N-(4-{[(4-methoxyphenyl)amino]sulfonyl}phenyl)benzenesulfonamide works by inhibiting the activity of several tyrosine kinases, including vascular endothelial growth factor receptor (VEGFR), platelet-derived growth factor receptor (PDGFR), and stem cell factor receptor (c-KIT). Inhibition of these kinases leads to decreased angiogenesis and tumor growth.
properties
IUPAC Name |
N-[4-[(4-methoxyphenyl)sulfamoyl]phenyl]-4-(2-methylpropyl)benzenesulfonamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26N2O5S2/c1-17(2)16-18-4-12-22(13-5-18)31(26,27)25-20-8-14-23(15-9-20)32(28,29)24-19-6-10-21(30-3)11-7-19/h4-15,17,24-25H,16H2,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XGAJVEWNZBANGW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC1=CC=C(C=C1)S(=O)(=O)NC2=CC=C(C=C2)S(=O)(=O)NC3=CC=C(C=C3)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26N2O5S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
474.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-{4-[(4-methoxyphenyl)sulfamoyl]phenyl}-4-(2-methylpropyl)benzenesulfonamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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